molecular formula C₃₉H₇₀O₅ B1140037 1-Linoleoyl-2-oleoyl-rac-glycerol CAS No. 2632-59-9

1-Linoleoyl-2-oleoyl-rac-glycerol

Cat. No. B1140037
CAS RN: 2632-59-9
M. Wt: 618.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol involves esterification processes, where fatty acids (linoleic and oleic acids) are attached to a glycerol backbone. Advanced methods, including enzymatic synthesis, offer high selectivity and yield for specific TAG structures by controlling reaction conditions and enzyme specificity (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-Linoleoyl-2-oleoyl-rac-glycerol is characterized by the presence of linoleic acid (a polyunsaturated fatty acid) and oleic acid (a monounsaturated fatty acid) esterified to the first and second positions of glycerol, respectively. The spatial arrangement of these fatty acids impacts the TAG's physical and chemical properties, influencing its behavior in mixtures and its application potential.

Chemical Reactions and Properties

1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including oxidation and polymorphic transformations. The presence of unsaturated fatty acids makes it susceptible to oxidation, which can lead to the formation of various degradation products affecting its quality and application (Berdeaux et al., 2012).

Scientific Research Applications

  • Crystallization and Polymorphism : A study by Bayés-García et al. (2013) investigated the crystallization and polymorphism of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol. They found multiple polymorphic forms in these compounds, influenced by different thermal treatments (Bayés-García et al., 2013).

  • Enantiomeric Separation : Nagai et al. (2011) utilized a recycle HPLC system with a chiral column for the enantiomeric separation of some asymmetric triacylglycerols, including 1,2-dioleoyl-3-linoleoyl-rac-glycerol. This method is significant for analyzing asymmetric TAGs in substances like palm oil (Nagai et al., 2011).

  • Analysis in Vegetable Oils : Lo et al. (2004) developed a method for separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils, which included the analysis of compounds like 1,2-dioleoyl-sn-glycerol and 1-linoleoyl-3-stearoyl-glycerol (Lo et al., 2004).

  • Synthesis of Plasmalogens : Slotboom et al. (1967) described the chemical synthesis of plasmalogens, using compounds like 1-(n-hexadec-1′-enyloxy)-2-oleoyl glycerol, which is related to 1-Linoleoyl-2-oleoyl-rac-glycerol in structure and function (Slotboom et al., 1967).

  • Characterization of Monoacetyldiglycerides : Limb et al. (1999) isolated and characterized monoacetyldiglycerides from bovine udder, identifying structures like 1-linoleoyl-2-palmitoyl-3-acetyl-rac-glycerol, which is closely related to 1-Linoleoyl-2-oleoyl-rac-glycerol (Limb et al., 1999).

Safety And Hazards

The specific safety and hazards information for 1-Linoleoyl-2-oleoyl-rac-glycerol is not provided in the search results. However, it is noted that this product is not for human or veterinary use1.


Future Directions

The specific future directions for research on 1-Linoleoyl-2-oleoyl-rac-glycerol are not provided in the search results. However, given its presence in food products like Iberian ham1, potential areas of interest could include further exploration of its role in food science and human nutrition.


properties

IUPAC Name

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNBQJKEBDPQS-LTEAFHAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130579
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Linoleoyl-2-oleoyl-rac-glycerol

CAS RN

104485-08-7
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104485-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Y Itabashi, JJ Myher, A Kuksis - Journal of Chromatography A, 2000 - Elsevier
The resolution of reverse isomers remains a major unsolved problem in glycerolipid chromatography. We have investigated the separation of the reverse isomers of 1,2-diacyl-rac-…
Number of citations: 28 www.sciencedirect.com
J Zhao, X Tian, J Zhang, C Huang, Y Sun… - Chinese Journal of …, 2023 - Springer
Objective To investigate the anti-liver cancer effects and aspartic acid (Asp)-related action mechanism of Euphorbia fischeriana Steud. (Lang Du, LD). Methods The mice model of liver …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.